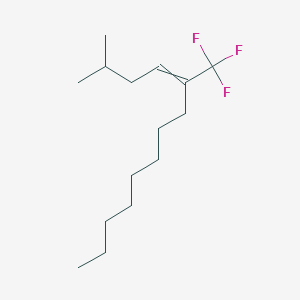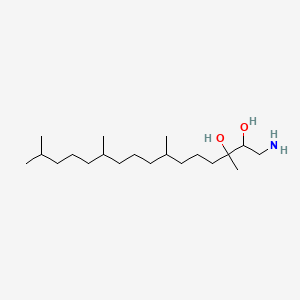
2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- is a chemical compound known for its unique structure and properties This compound is a derivative of hexadecanediol, featuring an amino group and multiple methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for efficiency and cost-effectiveness. The process might include continuous flow reactions and the use of advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride followed by nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various amino or alkyl derivatives .
科学研究应用
2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are often mediated through pathways involving oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
Phytol Alcohol: A component of chlorophyll with similar structural features.
Sphinganine: A sphingolipid with comparable amino and hydroxyl groups.
Hexadecanoic Acid Derivatives: Compounds with similar carbon chain lengths and functional groups.
Uniqueness
What sets 2,3-Hexadecanediol, 1-amino-3,7,11,15-tetramethyl- apart is its specific combination of functional groups and methyl substitutions, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .
属性
CAS 编号 |
519753-31-2 |
|---|---|
分子式 |
C20H43NO2 |
分子量 |
329.6 g/mol |
IUPAC 名称 |
1-amino-3,7,11,15-tetramethylhexadecane-2,3-diol |
InChI |
InChI=1S/C20H43NO2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5,23)19(22)15-21/h16-19,22-23H,6-15,21H2,1-5H3 |
InChI 键 |
GZAIZOYWNWIFAJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C(CN)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide](/img/structure/B14233261.png)
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)

![3-(3-Azidopropyl)-3,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14233286.png)
![N-[1-(3,4-Dichlorophenyl)ethenyl]acetamide](/img/structure/B14233289.png)
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
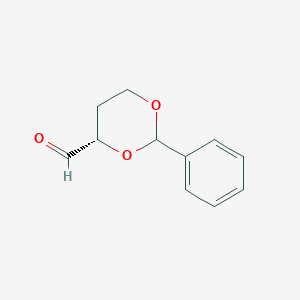
![(2-Carboxyethyl)[tris(hydroxymethyl)]phosphanium chloride](/img/structure/B14233301.png)
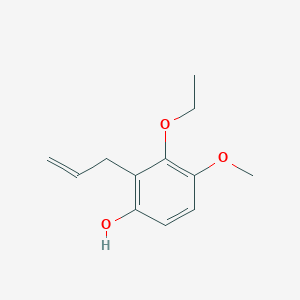
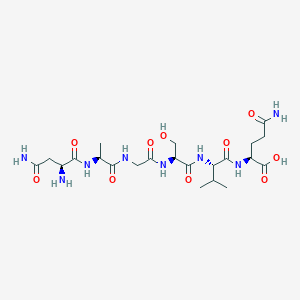
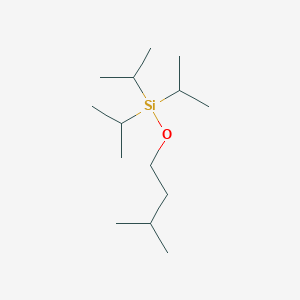

![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)
